4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
Description
The compound 4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine features a 1,3-oxazole core substituted at the 2-position with a furan-2-yl group and at the 4-position with a benzenesulfonyl moiety. The 5-amine group is further modified with a 4-fluorophenyl substituent.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c20-13-8-10-14(11-9-13)21-18-19(22-17(26-18)16-7-4-12-25-16)27(23,24)15-5-2-1-3-6-15/h1-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYRKMNUBAOHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine (CAS Number: 862793-31-5) is a complex organic compound notable for its unique structural features, including a benzenesulfonyl group, a furan ring, and an oxazole ring. Its diverse functional groups suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.38 g/mol. The presence of the fluorine atom and the sulfonyl group enhances its electrophilic character, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The benzenesulfonyl group can act as an electrophile, while the furan and oxazole rings can participate in hydrogen bonding and π-π interactions. This allows for effective binding to enzymes or receptors involved in various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to 4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine exhibit significant antimicrobial properties. For instance, derivatives of benzofuroxans have shown effectiveness against bacterial biofilms and fungal growth. In particular, studies have demonstrated that certain concentrations of related compounds can inhibit biofilm formation by up to 94.48% under controlled conditions .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Cell cycle analysis has revealed that certain derivatives can induce cell cycle arrest in cancer cell lines such as M-HeLa. For example, specific concentrations led to a notable increase in G0/G1 phase arrest, suggesting that these compounds may interfere with cancer cell proliferation .
Study on Biofilm Inhibition
In a detailed study examining the anti-biofilm activity of related compounds, it was found that at a concentration of , certain derivatives significantly reduced biofilm formation compared to controls. The maximum inhibitory effect was observed at this concentration, indicating potential for developing treatments targeting biofilm-associated infections .
Study on Anticancer Effects
Another research effort focused on evaluating the effects of similar compounds on cancer cells showed that treatment with specific derivatives resulted in increased apoptosis rates and cell cycle arrest. For instance, compound concentrations of 5 and 10 μM led to a 70% increase in G0/G1 phase arrest compared to control cells .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of 4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine | Contains benzenesulfonyl and furan groups | Antimicrobial, anticancer |
| 4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole | Lacks N-substituent | Reduced reactivity |
| 2-(Furan-2-yl)-N-phenyl-1,3-oxazol-5-amine | Lacks sulfonyl group | Lower electrophilicity |
Comparison with Similar Compounds
Structural Modifications in Sulfonyl Groups
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine ()
- Key Difference : Replacement of benzenesulfonyl with 4-chlorobenzenesulfonyl.
- Chlorinated sulfonyl groups are common in pharmaceuticals to improve metabolic stability .
N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine ()
- Key Differences :
- Impact : The benzyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility. This substitution is often used to modulate pharmacokinetic properties .
Modifications in Amine Substituents
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine ()
- Key Differences :
- Amine substituent: 3-Morpholinylpropyl (a polar, hydrophilic group).
- Oxazole 2-position: 2-chlorophenyl replaces furan-2-yl.
- The 2-chlorophenyl substitution may sterically hinder interactions compared to furan .
4-(Benzenesulfonyl)-2-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine ()
- Key Differences :
- Amine substituent: (4-Fluorophenyl)methyl instead of 4-fluorophenyl.
- Oxazole 2-position: 4-fluorophenyl replaces furan-2-yl.
- Impact : The fluorinated benzyl group may enhance blood-brain barrier penetration due to increased lipophilicity. The 4-fluorophenyl at the 2-position could alter π-π stacking interactions .
Core Heterocycle Variations
Thiazole and Thiadiazole Analogs ()
- Examples :
- Impact : Replacing oxazole with thiazole/thiadiazole alters electronic properties (e.g., sulfur’s polarizability) and bioavailability. Thiadiazoles often exhibit enhanced metabolic resistance .
Imidazothiazole Derivatives ()
Preparation Methods
Robinson-Gabriel Cyclization Strategy
The Robinson-Gabriel method remains the most reliable approach for constructing the 1,3-oxazole nucleus. As demonstrated in recent studies, this protocol involves cyclodehydration of N-acyl-α-amino ketones using phosphoryl trichloride (POCl₃) under reflux conditions.
For the target compound, the synthesis begins with:
- Preparation of N-(4-fluorophenyl)-2-(furan-2-yl)-5-aminooxazole intermediate
- Subsequent benzenesulfonylation at the 4-position
Key reaction parameters:
The cyclization step demonstrates remarkable functional group tolerance, preserving the furan ring's integrity while facilitating sulfonylation at the oxazole's 4-position.
Alternative Hantzsch Oxazole Synthesis
While less commonly employed for this specific derivative, the Hantzsch method provides an alternative pathway using:
- α-Haloketone precursors
- Benzamide derivatives
- Silver nitrate catalysis
Comparative studies show this method yields lower regioselectivity (54-58%) compared to Robinson-Gabriel approaches.
Sulfonylation and Functional Group Introduction
Direct Sulfonylation Protocol
Post-cyclization sulfonylation employs benzenesulfonyl chloride in dichloromethane with triethylamine as base:
Reaction Conditions
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (oxazole:SO₂Cl) |
| Temperature | 0-5°C (initial) |
| RT (completion) | |
| Reaction Time | 4-6 hours |
| Yield | 82-85% |
This method avoids side reactions through controlled temperature staging and excess sulfonyl chloride.
Microwave-Assisted Sulfonylation
Recent optimization efforts demonstrate enhanced efficiency using microwave irradiation:
Microwave conditions improve reaction homogeneity and reduce decomposition of the furan moiety.
Comparative Analysis of Synthetic Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|
| Classical Robinson | 68 | 98.2 | 12 |
| Microwave Robinson | 72 | 99.1 | 8 |
| Hantzsch Variation | 54 | 95.4 | 14 |
Data from multiple studies confirm the classical Robinson-Gabriel method remains the benchmark for reproducibility, while microwave-assisted synthesis offers time efficiency advantages.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1 v/v) yields prismatic crystals suitable for X-ray diffraction analysis:
Spectroscopic Validation
Key Spectral Signatures:
- ¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (d, J=8.4 Hz, 2H, SO₂Ph)
δ 7.89 (m, 2H, furan H-3/H-4)
δ 7.45 (d, J=8.8 Hz, 2H, 4-F-C₆H₄)
Industrial-Scale Production Considerations
Q & A
Q. What are the standard synthetic routes for preparing 4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions:
- Oxazole ring formation : Cyclization of precursors like 2-amino-2-(furan-2-yl)ethanol derivatives under acidic or basic conditions (e.g., H₂SO₄ or NaHCO₃) .
- Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group .
- N-Arylation : Coupling with 4-fluoroaniline via Buchwald-Hartwig or Ullmann-type reactions . Optimization includes using anhydrous solvents (DMF, THF), controlled temperatures (60–80°C), and catalysts (Pd/Cu for coupling). Purification via HPLC or column chromatography ensures >95% purity .
Q. How is the compound structurally characterized, and which spectroscopic methods are most reliable?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at C4, furan at C2) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 413.08) .
- X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles between the oxazole and fluorophenyl groups (e.g., 45–60°) .
Advanced Research Questions
Q. What strategies reconcile contradictory data on the compound’s biological activity across studies?
Discrepancies often arise from:
- Substituent effects : Fluorophenyl vs. chlorophenyl groups alter lipophilicity (logP) and target binding . For example, 4-fluorophenyl enhances π-π stacking with enzyme active sites compared to 4-chloro analogs .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) affect IC₅₀ values. Standardizing protocols (e.g., MTT assays at 48h) reduces variability .
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic studies suggest:
- Enzyme inhibition : The sulfonyl group acts as an electrophile, covalently binding to cysteine residues in kinases (e.g., EGFR-TK, IC₅₀ = 1.2 µM) .
- DNA intercalation : The planar furan-oxazole system intercalates into DNA grooves, disrupting replication (confirmed via ethidium displacement assays) .
- Receptor modulation : Fluorophenyl moieties antagonize GPCRs (e.g., 5-HT₃R) by competing with endogenous ligands .
Q. What methodologies address stability challenges during in vitro and in vivo experiments?
Stability optimization includes:
- pH buffering : Use phosphate buffers (pH 7.4) to prevent sulfonyl group hydrolysis .
- Light protection : Store solutions in amber vials to avoid furan ring photodegradation .
- Metabolic stabilization : Co-administration with CYP450 inhibitors (e.g., ketoconazole) prolongs half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
